Methyl 5-cyano-6-(ethylsulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
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Overview
Description
Methyl 5-cyano-6-(ethylsulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a tetrahydropyridine ring, a cyano group, an ethylsulfanyl group, and a methoxyphenyl group, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-cyano-6-(ethylsulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Tetrahydropyridine Ring: This step might involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using reagents like sodium cyanide.
Addition of the Ethylsulfanyl Group: This step could involve the use of ethylthiol or related compounds under suitable conditions.
Attachment of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-6-(ethylsulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: As a precursor or intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: As a building block for more complex molecules.
Material Science: In the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-cyano-6-(methylsulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
- Methyl 5-cyano-6-(ethylsulfanyl)-4-(2-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
Uniqueness
Methyl 5-cyano-6-(ethylsulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the ethylsulfanyl group, in particular, may influence its biological activity and chemical stability.
Properties
IUPAC Name |
methyl 5-cyano-6-ethylsulfanyl-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-4-24-16-11(9-18)13(10-7-5-6-8-12(10)22-2)14(15(20)19-16)17(21)23-3/h5-8,13-14H,4H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTWUVPPDRDFJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C(C(C(=O)N1)C(=O)OC)C2=CC=CC=C2OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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